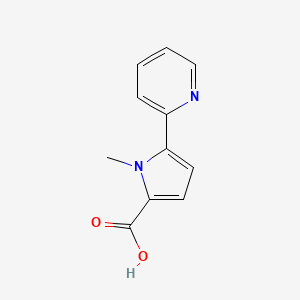
1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid is a chemical compound that is commonly known as MPyC. It is a pyrrole-based compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. The compound has been found to exhibit a range of biological activities, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Similar compounds have been shown to exhibit a broad spectrum of pharmacological actions . They can interact with their targets, leading to changes in cellular processes and functions.
Biochemical Pathways
Related compounds have been shown to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially influence multiple biochemical pathways.
Result of Action
Related compounds have been shown to exhibit a broad spectrum of pharmacological actions , suggesting that this compound could potentially have diverse effects at the molecular and cellular levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid in lab experiments is its versatility. The compound has been shown to exhibit a range of biological activities, making it a useful tool for studying various biological processes. However, the compound also has some limitations. For example, the compound is relatively unstable and may degrade over time, making it difficult to store and use in experiments.
Direcciones Futuras
There are several potential future directions for research on 1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid. One area of interest is the development of new drugs based on the compound. The compound has been shown to have potential as an antitumor and anti-inflammatory agent, making it a promising candidate for the development of new drugs. Another area of research is the elucidation of the compound's mechanism of action. Further studies are needed to fully understand how the compound exerts its biological effects. Additionally, studies are needed to evaluate the safety and efficacy of the compound in animal models and clinical trials.
Métodos De Síntesis
The synthesis of 1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid involves the reaction of 2-acetylpyridine with ethyl cyanoacetate in the presence of a base such as potassium carbonate. The resulting product is then subjected to hydrolysis to yield the final product. The reaction scheme is shown below:
Aplicaciones Científicas De Investigación
1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The compound has also been shown to have potential as an antiviral agent.
Propiedades
IUPAC Name |
1-methyl-5-pyridin-2-ylpyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-13-9(5-6-10(13)11(14)15)8-4-2-3-7-12-8/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNSCQFBQFGZOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C(=O)O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea](/img/structure/B2879289.png)
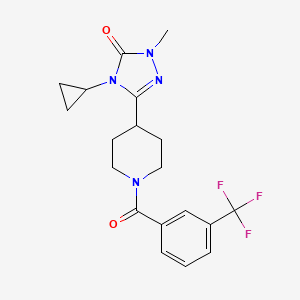
![methyl 3-((2-(5-methylisoxazole-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2879292.png)
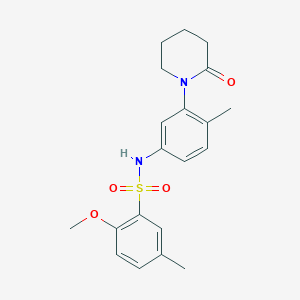
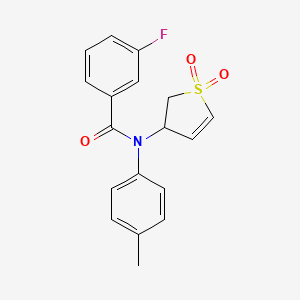

![6-Ethoxy-1-[(3-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2879300.png)
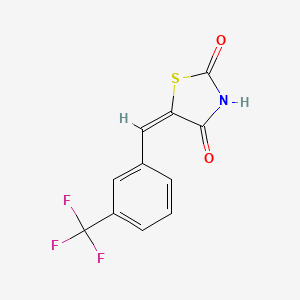
![[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2879303.png)


![2-hydroxy-S-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2879310.png)

